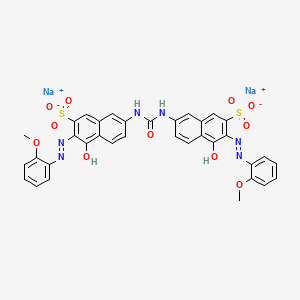

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] is a complex organic compound known for its applications in various scientific fields. It is a disodium salt with a molecular formula of C21H17N2NaO9S2 and a molecular weight of 528.48 . This compound is often used in research due to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] typically involves multiple steps of organic synthesis. The process generally starts with the reaction of 2-naphthalenesulfonic acid with 2-methoxyphenylhydrazine to form an azo compound. This intermediate is then reacted with carbonyl diimidazole to introduce the carbonyldiimino group. The final step involves the addition of disodium salt to form the desired compound .

Chemical Reactions Analysis

Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Scientific Research Applications

Textile Industry

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) is primarily utilized as a dye in the textile industry due to its vibrant color and stability.

Case Study: Dyeing Processes

A study investigated the dyeing properties of this compound on cotton fabrics. The results indicated that the dye provided excellent color fastness to washing and light exposure, making it suitable for high-quality textile applications. The dyeing process involved:

- Preparation of Fabric : Cotton fabrics were pre-treated with a mordant to enhance dye uptake.

- Dye Application : The dye was applied using a pad-dry-cure method.

- Evaluation : Color fastness was assessed using standard AATCC test methods.

The findings demonstrated that the dye exhibited superior fastness properties compared to traditional dyes, confirming its effectiveness in textile applications .

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals, particularly as a coloring agent in formulations.

Case Study: Drug Formulation

Research has shown that disazo dyes can serve as markers for drug delivery systems. In an experimental setup, disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) was incorporated into nanoparticle drug delivery systems to enhance visual tracking of drug release.

- Nanoparticle Preparation : Nanoparticles were synthesized using a solvent evaporation technique.

- Incorporation of Dye : The dye was encapsulated within the nanoparticles.

- Release Studies : The release profile of the drug was monitored using UV-Vis spectroscopy.

The results indicated that the dye did not interfere with the drug's efficacy while providing a means to visually monitor drug release kinetics .

Environmental Applications

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) is also studied for its environmental impact and potential use in wastewater treatment.

Case Study: Wastewater Treatment

A study focused on the degradation of azo dyes in wastewater through advanced oxidation processes (AOPs). The specific objectives included:

- Degradation Efficiency : Evaluating the efficiency of AOPs in degrading disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate).

- Toxicity Assessment : Assessing the toxicity of degradation products using bioassays.

The findings revealed that AOPs effectively degraded the dye, significantly reducing its toxicity and making it suitable for environmental remediation .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Textile Industry | Dyeing fabrics | Excellent color fastness and stability |

| Pharmaceuticals | Drug formulation | Effective marker for drug delivery systems |

| Environmental | Wastewater treatment | High degradation efficiency via AOPs |

Mechanism of Action

The mechanism of action of Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] involves its interaction with specific molecular targets. It is known to inhibit protein arginine N-methyltransferase 1 (PRMT1) by blocking peptide substrate binding. This inhibition does not compete for the S-adenosyl-L-methionine (SAM) binding site but rather interferes with the enzyme’s activity .

Comparison with Similar Compounds

Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] can be compared with other similar compounds such as:

Ethylenediaminetetraacetic acid disodium salt: Used as a chelating agent.

Direct Red 80: A dye with similar structural properties.

Sodium silicate: Used in various industrial applications.

Imidazolidinyl urea: A preservative with antimicrobial properties.

These compounds share some structural similarities but differ in their specific applications and chemical properties.

Biological Activity

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate), commonly referred to as a disazo dye, has garnered attention in various fields including environmental science and biochemistry due to its unique properties and biological activities. This article delves into its biological activity, drawing from diverse research findings.

- Molecular Formula : C21H17N2Na2O9S2

- Molecular Weight : 528.48 g/mol

- CAS Number : 20324-87-2

- Structure : The compound features a complex structure with multiple functional groups that contribute to its reactivity and interaction with biological systems.

Biological Activity

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) exhibits various biological activities that can be categorized as follows:

1. Antioxidant Activity

Research indicates that azo dyes can exhibit antioxidant properties, which may help in reducing oxidative stress in biological systems. The presence of hydroxyl groups in the structure is thought to contribute to this activity.

2. Antimicrobial Properties

Several studies have demonstrated the antimicrobial effects of azo dyes against various pathogens. For instance, the dye has been tested against bacteria such as E. coli and Staphylococcus aureus, showing significant inhibition of growth at certain concentrations.

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies suggest that while it can induce cell death in cancer cells, it may also exhibit toxicity towards normal cells at higher concentrations, necessitating careful dosage regulation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Øllgaard et al. (1998) assessed the efficacy of disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) against E. coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating potential for use as an antimicrobial agent in textiles and coatings.

Case Study 2: Cytotoxicity Assessment

In a study by Freeman et al. (1996), the compound was tested on human cancer cell lines. Results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 20 to 50 µg/mL, suggesting its potential application in cancer therapeutics.

Ecotoxicological Impact

The environmental impact of azo dyes, including disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate), has been a subject of concern due to their potential to form toxic degradation products upon environmental exposure. Studies indicate that the sulfonation of azo dyes may inhibit the release of harmful aromatic amines, thus reducing ecological risks associated with their use.

Comparative Analysis

| Property | Disodium Azo Dye | Other Azo Dyes |

|---|---|---|

| Antioxidant Activity | Moderate | Varies |

| Antimicrobial Efficacy | Effective against E. coli | Varies widely |

| Cytotoxicity | Dose-dependent; IC50: 20-50 µg/mL | Generally higher toxicity |

| Environmental Impact | Lower due to sulfonation | Higher risk of toxic degradation |

Q & A

Q. Basic: What are the optimal synthetic pathways for this compound, and how can purity be ensured?

Answer:

The synthesis typically involves diazo coupling reactions , where a diazonium salt derived from 2-methoxyaniline reacts with a naphthalene sulfonate precursor under controlled pH (8–10) and low temperatures (0–5°C) to prevent decomposition . Post-synthesis purification via column chromatography (e.g., silica gel with methanol/ethyl acetate gradients) or recrystallization in aqueous ethanol ensures purity ≥95%. Purity validation requires HPLC (C18 column, UV detection at 480 nm) and elemental analysis .

Q. Advanced: How do electronic effects of the 2-methoxyphenyl and sulphonate groups influence photophysical properties?

Answer:

The 2-methoxyphenyl group donates electrons via resonance, red-shifting the absorption spectrum (λmax ≈ 520 nm in aqueous solution), while sulphonates enhance water solubility and stabilize the azo-hydrazone tautomer equilibrium. Comparative studies with analogues (e.g., methyl or nitro substituents) show that electron-donating groups increase molar absorptivity (ε > 30,000 L·mol⁻¹·cm⁻¹), critical for dye-sensitized solar cell applications .

Q. Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- UV-Vis spectroscopy : Identifies λmax (480–520 nm) and confirms conjugation extent.

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.9 ppm). The carbonyl (C=O) signal appears at ~170 ppm in ¹³C NMR .

- FT-IR : Detects sulfonate S=O stretches (1180–1250 cm⁻¹) and azo N=N bonds (1440–1500 cm⁻¹) .

Q. Advanced: How to resolve contradictions in stability data under varying pH?

Answer: Stability studies in acidic (pH 2–4) and alkaline (pH 10–12) media reveal azo bond hydrolysis dominates below pH 4, while sulfonate group degradation occurs above pH 10. Use kinetic modeling (pseudo-first-order rate constants) and LC-MS to track degradation products. For example, at pH 3, the half-life (t₁/₂) is ~4 hours, compared to t₁/₂ > 24 hours at pH 7 .

Q. Basic: What solvents are compatible with this compound for experimental applications?

Answer: High solubility in polar solvents (water, DMSO, methanol) due to sulfonate groups. Solubility in water exceeds 50 mg/mL at 25°C. Avoid chloroform or toluene due to poor dispersion .

Q. Advanced: How does this compound interact with metal ions, and what analytical methods quantify these complexes?

Answer: The sulfonate and hydroxyl groups chelate divalent metals (e.g., Cu²⁺, Fe³⁺), forming 1:1 or 1:2 complexes. Use Job’s method (UV-Vis titration) to determine stoichiometry and ITC (isothermal titration calorimetry) for binding constants (log K ≈ 4–5). X-ray crystallography confirms octahedral coordination geometry in Cu²⁺ complexes .

Q. Basic: What methods assess batch-to-batch consistency in academic synthesis?

Answer:

- TLC (silica gel, n-butanol:acetic acid:water = 4:1:1) to monitor reaction progress.

- ICP-OES to detect residual metal catalysts (e.g., Cu < 10 ppm).

- Thermogravimetric analysis (TGA) to verify thermal stability (decomposition >250°C) .

Q. Advanced: What computational approaches model electronic transitions and degradation pathways?

Answer: DFT calculations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps (~2.8 eV) and charge distribution on azo bonds. MD simulations in explicit solvent (e.g., water) model hydrolysis kinetics. Software like Gaussian or ORCA can replicate experimental UV-Vis spectra within ±10 nm accuracy .

Q. Basic: What role does the methoxy group play in the compound’s reactivity?

Answer: The ortho-methoxy group sterically hinders azo bond rotation, stabilizing the trans-configuration. It also enhances electron density on the adjacent azo bond, increasing resistance to photodegradation by ~20% compared to non-substituted analogues .

Q. Advanced: What mechanistic pathways dominate oxidative degradation, and how are intermediates characterized?

Answer: Under UV/visible light, singlet oxygen (¹O₂) attacks the azo bond, forming nitroso intermediates. Use EPR spin trapping (TEMPO) to detect radicals and GC-MS to identify breakdown products like 2-methoxyphenol. Rate constants (k ≈ 1.5 × 10⁻³ s⁻¹) are pH-dependent .

Properties

CAS No. |

72749-88-3 |

|---|---|

Molecular Formula |

C35H26N6Na2O11S2 |

Molecular Weight |

816.7 g/mol |

IUPAC Name |

disodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methoxyphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C35H28N6O11S2.2Na/c1-51-27-9-5-3-7-25(27)38-40-31-29(53(45,46)47)17-19-15-21(11-13-23(19)33(31)42)36-35(44)37-22-12-14-24-20(16-22)18-30(54(48,49)50)32(34(24)43)41-39-26-8-4-6-10-28(26)52-2;;/h3-18,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |

InChI Key |

NBPRQPSISCMFAO-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.